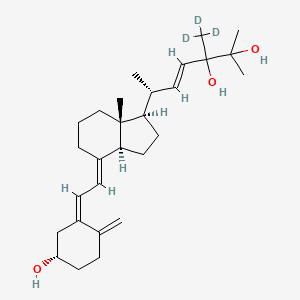
24,25-Dihydroxy Vitamin D2-d3 (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24,25-Dihydroxy Vitamin D2-d3 is a compound closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3 . It is formed from 25-hydroxyvitamin D3 by the action of CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase) . It is used as a screening test for inactivating CYP24A1 mutations in patients with symptoms, signs, or biochemical findings of parathyroid hormone (PTH)-independent hypercalcemia or hypercalciuria .
Synthesis Analysis
The synthesis of 24R,25-Dihydroxyvitamin D3 from Vitamin D2 has been studied and published . The two major forms of vitamin D, vitamin D3 and vitamin D2, are metabolized in the liver through hydroxylation to 25-hydroxyvitamin D species, and then further hydroxylated in the kidney to various dihydroxyvitamin D species .Molecular Structure Analysis
The molecular structure of 24,25-Dihydroxy Vitamin D2-d3 is complex and involves multiple components. It is a compound closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3 . A detailed comparative analysis of the solid-state conformations of the rings and side-chain is made with those of other structurally known vitamin D molecules .Chemical Reactions Analysis
Vitamin D degradation is predominantly driven by CYP24A1, which metabolizes 25(OH)D to 24,25-dihydroxy-vitamin D [24,25(OH)2D] and 1,25(OH)2D to 1,24,25-trihydroxy-vitamin D [1,24,25(OH)3D] . This process, regulated by PTH, might increase DHVD synthesis at the expense of the alternative hydroxylation (CYP24A1) product 24,25D .Physical And Chemical Properties Analysis
24,25-Dihydroxyvitamin D3 is a compound with a chemical formula of C27H44O3 and a molar mass of 416.63 g/mol . It is a fat-soluble, structurally similar sterol, which acts as a hormone .Mecanismo De Acción
24,25-Dihydroxyvitamin D3 is formed from 25-hydroxyvitamin D3 by the action of CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase). CYP24A1 is "a multicatalytic enzyme catalyzing most, if not all, of the reactions in the C-24/C-23 pathway of 25-OH-D3 metabolism" . 1α,25(OH)2D exerts its biological action by binding to VDR and generates biological effects through genomic and rapid non-genomic responses .
Direcciones Futuras
Propiedades
IUPAC Name |
(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1/i6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQZNMKGFTMQE-TYXRNSGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C(C)(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747686 |
Source


|
| Record name | (3S,5Z,7E,22E,24xi)-(28,28,28-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E,6R)-6-[(1R,3As,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol | |
CAS RN |
118584-50-2 |
Source


|
| Record name | (3S,5Z,7E,22E,24xi)-(28,28,28-~2~H_3_)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

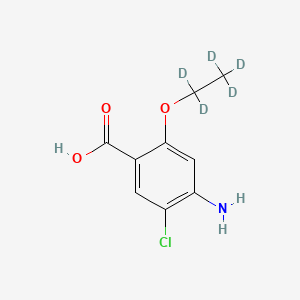



![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)
![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)
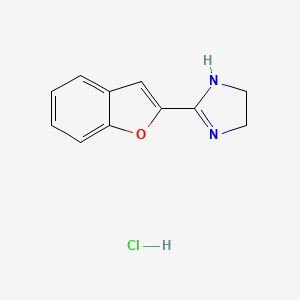
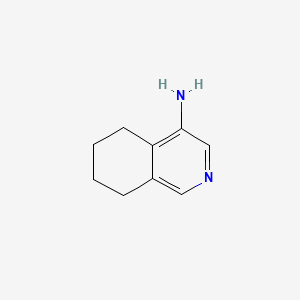
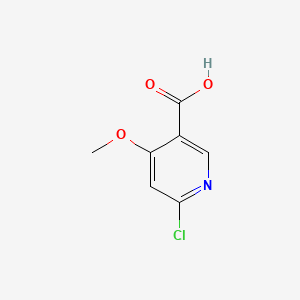
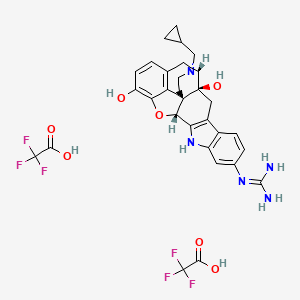
![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)

